molecular formula C6H5NO3 B1194071 2-(2-Nitrovinyl)furan CAS No. 699-18-3

2-(2-Nitrovinyl)furan

Cat. No.: B1194071
CAS No.: 699-18-3
M. Wt: 139.11 g/mol
InChI Key: WVUICGOYGDHVBH-ONEGZZNKSA-N
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Mechanism of Action

Target of Action

2-(2-Nitrovinyl)furan, also known as 1-(2-Furyl)-2-nitroethylene, is a 2-furylethylene derivative with a potential antiprotozoal property . It has been shown to have antimicrobial activity against bacteria, yeasts, and fungi . The primary targets of this compound are the microbial cells that cause these infections.

Mode of Action

It is known to interfere with the quorum-sensing system of staphylococcus aureus . Quorum sensing is a system of stimulus and response correlated to population density. By interfering with this system, this compound disrupts the communication between microbial cells, thereby inhibiting their growth and spread .

Biochemical Pathways

It is known to interfere with the quorum-sensing system, which plays an essential role in the production of virulence factors, biofilm formation, and antimicrobial resistance . By disrupting this system, this compound can potentially affect multiple downstream effects related to microbial growth and virulence.

Pharmacokinetics

It is known to form solid inclusion complexes with cyclodextrine (cd) derivatives, 2-hydroxypropyl-β-cyclodextrin and sulfobutyl ether-β-cyclodextrin . This suggests that it may have good bioavailability and stability.

Result of Action

The result of the action of this compound is the inhibition of microbial growth. It has been shown to prevent the growth of various microbes, including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli . In addition, it promotes oxidation of cellular proteins, lipids, and DNA of male rat liver and kidney .

Action Environment

The action of this compound can be influenced by environmental factors. For example, its stability can be affected by temperature . Understanding how these factors influence the compound’s action, efficacy, and stability is crucial for its potential applications in the pharmaceutical industry.

Biochemical Analysis

Biochemical Properties

2-(2-Nitrovinyl)furan plays a significant role in biochemical reactions, particularly due to its antimicrobial properties. It has been shown to interact with various enzymes and proteins, inhibiting their activity. For instance, this compound has been documented to inhibit the growth of both gram-positive and gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus . The compound’s interaction with these bacterial enzymes disrupts their normal metabolic processes, leading to cell death.

Cellular Effects

The effects of this compound on cellular processes are profound. In studies involving male rat liver and kidney cells, this compound significantly reduced the activities of enzymes such as alkaline phosphatase, alanine aminotransferase, and aspartate aminotransferase . Additionally, it was observed to deplete antioxidant systems by reducing the activities of superoxide dismutase, catalase, and glutathione peroxidase. This depletion led to increased levels of oxidative stress markers, including malondialdehyde and protein carbonyls .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It promotes the oxidation of cellular proteins, lipids, and DNA, leading to cellular damage . The compound’s nitrovinyl group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can result in enzyme inhibition, disruption of cellular signaling pathways, and alterations in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable at room temperature but can degrade under certain conditions. Studies have shown that this compound can undergo sublimation at temperatures below its melting point, which affects its concentration and efficacy in long-term experiments . Additionally, prolonged exposure to this compound has been associated with sustained oxidative stress and cellular damage in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In male rats, doses of 12.5, 25, and 50 mg/kg body weight administered intraperitoneally resulted in dose-dependent reductions in enzyme activities and increases in oxidative stress markers . Higher doses were associated with more pronounced toxic effects, including significant increases in lipid peroxidation and DNA fragmentation . These findings highlight the importance of careful dosage management when using this compound in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its antimicrobial activity. The compound interacts with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . By inhibiting these enzymes, this compound disrupts the normal redox balance within cells, leading to increased oxidative damage. Additionally, the compound’s nitrovinyl group can undergo reduction reactions, forming reactive intermediates that further contribute to its biochemical effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound forms inclusion complexes with cyclodextrin derivatives, which can enhance its solubility and stability . These complexes facilitate the transport of this compound across cellular membranes and its accumulation in specific tissues. The distribution of this compound is influenced by its chemical properties, including its lipophilicity and reactivity .

Subcellular Localization

The subcellular localization of this compound is critical to its activity and function. The compound has been observed to localize within the cytoplasm and mitochondria of cells, where it exerts its oxidative effects . The presence of targeting signals or post-translational modifications may direct this compound to specific cellular compartments, enhancing its efficacy. Additionally, the compound’s interactions with cellular membranes and organelles can influence its localization and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(2-Nitrovinyl)furan can be synthesized through the reaction of furfural and nitromethane in the presence of a catalyst. One method involves using isobutylamine as a catalyst and activated carbon as an adsorbent to obtain a product of pharmaceutical quality . The reaction typically occurs under controlled temperature conditions to ensure high purity and yield .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Nitrovinyl)furan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-(2-Nitrovinyl)furan is unique due to its specific structure, which combines the reactivity of the nitrovinyl group with the aromaticity of the furan ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-[(E)-2-nitroethenyl]furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3/c8-7(9)4-3-6-2-1-5-10-6/h1-5H/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVUICGOYGDHVBH-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70878874
Record name 2-(B-NITROVINYL)FURAN
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Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

699-18-3, 32782-45-9
Record name Furan, 2-(2-nitrovinyl)-
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Record name 2-(2-Nitrovinyl)furan
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Record name 2-(B-NITROVINYL)FURAN
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Record name 2-(2-Nitroethenyl)furan
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Synthesis routes and methods I

Procedure details

In a 1L 3-necked flask equipped with a mechanical stirrer, thermometer and a dropping funnel was placed 2-furaldehyde 32I (48 g, 0.5 mol) and nitromethane (30.5 g, 0.5 mol) in methanol (100 mL). The resulting mixture was cooled to −5° C. A solution of sodium hydroxide (21 g, 0.525 mol) in water (75 mL) was added at such a rate to maintain internal temperature at 0° C. (45 min). The resulting paste was stirred at 0° C. for 1 hr and then ice cold water (100 mL) was added to get a homogeneous mixture. This mixture was poured into a stirring cold solution of hydrochloric acid (100 mL of concentrate hydrochloric acid in 150 mL of water)over 20 min. After 30 min, yellow solid was collected, washed with water (250 mL) and treated with 2 g of charcoal (Norit A) in boiling ethanol (75 mL). Hot filtered through a pad of celite (7 g) in a steam jacketed Buchner funnel. The pad was washed with hot ethanol (15 mL). The filtrate was placed in a fridge for 1 hr and then yellow solid was collected and air dried to give 44 g (63% yield) of 33I. Hplc analysis showed a purity of 98%. NMR (CDCl3) δ 7.8(q, 2H), 7.8(S br, 1H), 7.1(d, 1H), 6.7–6.9(m, 1H).
[Compound]
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63%

Synthesis routes and methods II

Procedure details

2-Furaldehyde (18.2 g, 190 mmol) and ammonium acetate (13 g, 169 mmol) were added to nitromethane (169 mL) and the mixture was heated to reflux for 45 min. The solution was concentrated and dichloromethane (250 mL) was added. The dichloromethane solution was washed with water (2×250 mL), dried over sodium sulfate, and filtered to obtain the crude product. Purification by column chromatography (silica gel, ethyl acetate/heptane=1/10 to 2/3) afforded pure 2-(2-nitrovinyl)-furan (14 g, 53.0%) as a yellow powder (M.P. 71-74° C.). 1H NMR (Field: 300 MHz, Solvent: CDCl3/TMS) δ (ppm): 7.78 (d, 1H, J=13.2 Hz), 7.59 (m, 1H), 7.52 (d, 1H, J=13.5 Hz), 6.90 (d, 1H, J=3.6 Hz), 6.58 (m, 1H). 13C NMR (Field: 75 MHz, Solvent: CDCl3/TMS) δ (ppm): 146.90, 146.67, 134.93, 125.51, 120.12, 113.46.
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18.2 g
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Synthesis routes and methods III

Procedure details

To a 20% potassium hydroxide solution (25 mL) at 0° C. was added nitromethane (2.7 mL, 50 mmol) over 5 min followed by the slow addition via syringe pump of 2-furaldehyde (4.1 mL, 50 mM). The resulting brown solution was stirred vigorously for an additional 10 min at 0° C. then poured into an ice cold 50% HCl solution. The precipitate was collected via filtration, thoroughly washed with water, taken up in MeOH, solvents removed under reduced pressure, taken up in CHCl3 and filtered to remove any material that did not dissolve to give 2-(2-nitrovinyl)furan (10% yield).
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25 mL
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2.7 mL
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4.1 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Nitrovinyl)furan
Reactant of Route 2
2-(2-Nitrovinyl)furan
Reactant of Route 3
2-(2-Nitrovinyl)furan

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